1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one
Description
This compound features a 5,6,7,8-tetrahydro-1,6-naphthyridine core fused with a propenone (α,β-unsaturated ketone) group at the 6-position. The propenone moiety introduces electrophilic reactivity, making the compound a candidate for Michael addition reactions or kinase inhibition studies. According to CymitQuimica, it was previously available for research but is now discontinued .
Properties
CAS No. |
1179512-57-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h2-4,6H,1,5,7-8H2 |
InChI Key |
FWINXKMYQHLLBM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with suitable aldehydes or ketones, followed by cyclization to form the naphthyridine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydronaphthyridines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations
Electrophilic Reactivity: The propenone group in the target compound distinguishes it from analogs like 6-propyl-1,6-naphthyridine (CAS 75509-83-0), which lacks a ketone. This group enhances reactivity in conjugate addition reactions, a feature absent in propyl- or benzyl-substituted derivatives .
Biological Activity: The thieno[2,3-b][1,6]naphthyridine analog (CAS 340811-29-2) incorporates a thiophene ring and dimethylpropanone group, which may enhance binding to kinase ATP pockets due to increased steric bulk and sulfur-mediated interactions .
Hydrogen Bonding: The hydroxyl group in 6-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 70336-89-9) provides an additional hydrogen bond donor site, improving solubility and target affinity compared to non-hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
